N-(4-acetylphenyl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4-acetylphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 4-acetylphenylamine with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine in an organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-acetylphenyl)[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical tool for studying protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- 4-formylphenyl-N-phenylcarbamate
- 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones
Uniqueness
N-(4-acetylphenyl)[1,1'-biphenyl]-4-carboxamide stands out due to its unique structural features and versatile reactivity.
Properties
Molecular Formula |
C21H17NO2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H17NO2/c1-15(23)16-11-13-20(14-12-16)22-21(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3,(H,22,24) |
InChI Key |
RTOMUFLVUUQGRB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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